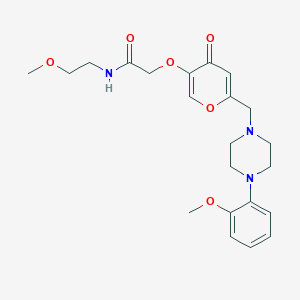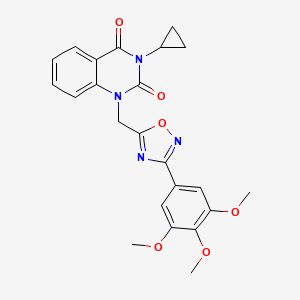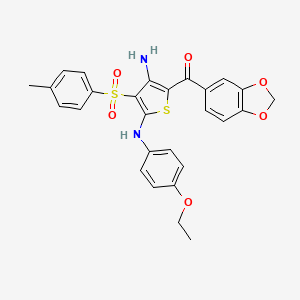![molecular formula C23H19FN4O3S2 B2525939 4-((3,4-二氢异喹啉-2(1H)-基)磺酰基)-N'-(4-氟苯并[d]噻唑-2-基)苯甲酰肼 CAS No. 851978-88-6](/img/structure/B2525939.png)
4-((3,4-二氢异喹啉-2(1H)-基)磺酰基)-N'-(4-氟苯并[d]噻唑-2-基)苯甲酰肼
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide" is a sophisticated chemical entity, often investigated for its potential applications across various scientific domains. Its intricate structure and functional groups make it a subject of interest in medicinal chemistry, synthetic organic chemistry, and industrial applications.
科学研究应用
Chemistry: Utilized as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential inhibitory effects on certain enzymes.
Medicine: Studied for its potential as an anticancer or anti-inflammatory agent.
Industry: Used in the development of novel materials and fine chemicals.
准备方法
Synthetic Routes and Reaction Conditions
Step 1: Formation of 3,4-dihydroisoquinolin-2(1H)-yl sulfone
React isoquinoline with sulfonyl chloride under basic conditions (using a base like triethylamine) to produce 3,4-dihydroisoquinolin-2(1H)-yl sulfone.
Reaction Condition: Room temperature, organic solvent (e.g., dichloromethane).
Step 2: Coupling with 4-fluorobenzo[d]thiazol-2-yl benzohydrazide
Couple the sulfone intermediate with 4-fluorobenzo[d]thiazol-2-yl benzohydrazide using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Reaction Condition: Room temperature to moderate heating, typically in an organic solvent (e.g., dimethylformamide).
Industrial Production Methods
For industrial-scale production:
Continuous Flow Reactors: These are preferred for their efficiency and control over reaction conditions.
Batch Reactors: Suitable for precise control over reaction time and temperature, often used for fine chemicals.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline ring, which can be targeted by oxidizing agents like m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: The sulfonyl group can be reduced to sulfides using reducing agents like lithium aluminum hydride.
Substitution: The benzohydrazide moiety allows for various substitution reactions, particularly nucleophilic substitutions under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: m-CPBA, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Sulfides.
Substitution Products: Corresponding substituted isoquinoline derivatives.
作用机制
The exact mechanism of action of "4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide" depends on its specific application. Typically, its action involves:
Molecular Targets: Enzymes or receptor sites that are susceptible to the compound's functional groups.
Pathways Involved: May interfere with biochemical pathways involving oxidation or sulfonylation reactions, impacting cellular metabolism or signaling.
相似化合物的比较
Similar compounds include other isoquinoline derivatives and benzohydrazides, such as:
4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-benzohydrazide
N'-(4-Fluorobenzo[d]thiazol-2-yl)benzohydrazide
These compounds share structural similarities but may differ in their chemical reactivity or biological activity.
Conclusion
"4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide" stands out due to its unique structural attributes and versatile applications. Its synthesis, reactions, and applications provide a rich field of study for researchers in chemistry, biology, and medicine.
属性
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N'-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O3S2/c24-19-6-3-7-20-21(19)25-23(32-20)27-26-22(29)16-8-10-18(11-9-16)33(30,31)28-13-12-15-4-1-2-5-17(15)14-28/h1-11H,12-14H2,(H,25,27)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGODTBIIPRNYDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NNC4=NC5=C(C=CC=C5S4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
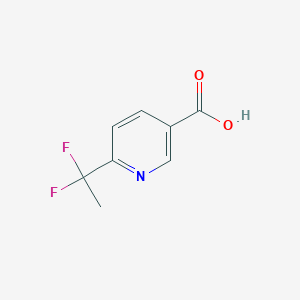
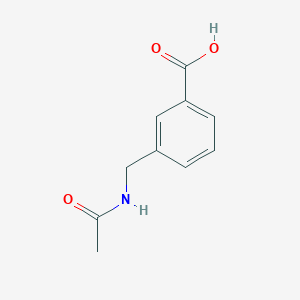
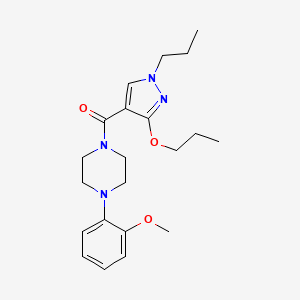
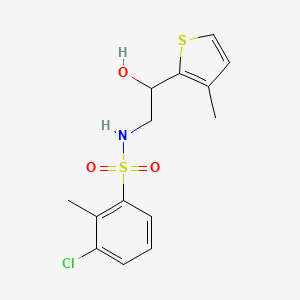
![(E)-N'-methoxy-N-{7-[1-(3-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide](/img/structure/B2525861.png)
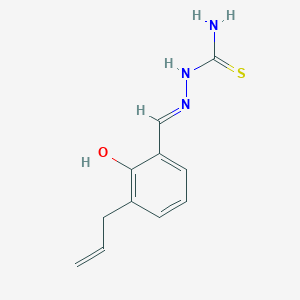
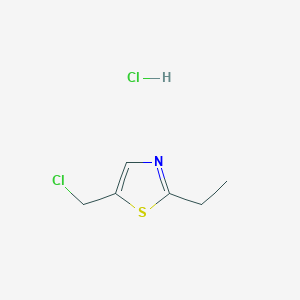
![[(1R,2R)-2-Amino-1-methylcyclopentyl]methanol](/img/structure/B2525865.png)
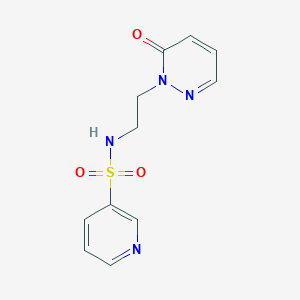
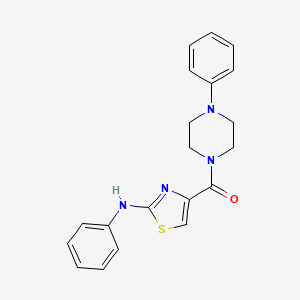
![N-(diphenylmethyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2525871.png)
